molecular formula C14H9ClFN5O B7641756 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide

3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide

Cat. No. B7641756
M. Wt: 317.70 g/mol
InChI Key: JFVPUVCGDPLYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide involves the inhibition of protein kinases such as PIM1, PIM2, and PIM3. These kinases are involved in the regulation of various cellular processes such as cell proliferation, survival, and differentiation. Inhibition of these kinases leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have potent inhibitory activity against PIM1, PIM2, and PIM3 kinases. Inhibition of these kinases leads to the suppression of tumor growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide in lab experiments include its potent inhibitory activity against PIM1, PIM2, and PIM3 kinases, which makes it a potential therapeutic candidate for cancer and other diseases. Additionally, it has anti-inflammatory properties, which makes it useful for studying inflammatory diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide. One direction is to further investigate its potential therapeutic benefits in cancer and other diseases. Another direction is to study its anti-inflammatory properties in more detail. Additionally, further studies are needed to determine its safety and efficacy in vivo. Finally, the development of more potent and selective inhibitors of PIM kinases is an important direction for the future study of this compound.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide involves the reaction of 4-pyrazol-1-ylpyrimidine-5-amine with 3-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile at a low temperature. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide has been extensively studied for its potential use in scientific research applications. It has been shown to have inhibitory activity against several protein kinases such as PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell proliferation, survival, and differentiation. Inhibition of these kinases has been shown to have potential therapeutic benefits in cancer and other diseases.

properties

IUPAC Name

3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN5O/c15-10-6-9(2-3-11(10)16)14(22)20-12-7-17-8-18-13(12)21-5-1-4-19-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVPUVCGDPLYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC=C2NC(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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